A Technical Guide to 1-(2-Fluorophenyl)ethylamine: Properties, Synthesis, and Applications in Drug Discovery
A Technical Guide to 1-(2-Fluorophenyl)ethylamine: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Fluorophenyl)ethylamine is a critical chiral building block in medicinal chemistry, primarily utilized in the synthesis of neurologically active pharmaceutical compounds. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and insights into its application in drug development, including the biological targets of compounds derived from it.
Chemical and Physical Properties
1-(2-Fluorophenyl)ethylamine exists as a racemic mixture and as individual (R) and (S) enantiomers. The (S)-enantiomer is of particular interest in the synthesis of chiral pharmaceuticals. The physicochemical properties are summarized in the tables below.
Table 1: General Properties
| Property | Value | CAS Number |
| Chemical Formula | C₈H₁₀FN | - |
| Molecular Weight | 139.17 g/mol [1] | - |
| Racemic 1-(2-Fluorophenyl)ethylamine | - | 74788-44-6[1] |
| (S)-1-(2-Fluorophenyl)ethylamine | - | 68285-25-6 |
| (R)-1-(2-Fluorophenyl)ethylamine | - | 185545-90-8 |
Table 2: Physical Properties of (S)-1-(2-Fluorophenyl)ethylamine
| Property | Value |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 179.8 °C at 760 mmHg |
| Density | 1.063 g/cm³ (predicted) |
| Solubility | Soluble in organic solvents, limited solubility in water. |
| Storage Temperature | 2-8 °C under inert gas (e.g., Argon) |
Synthesis of 1-(2-Fluorophenyl)ethylamine
The primary route for the synthesis of 1-(2-Fluorophenyl)ethylamine is the reductive amination of 2'-fluoroacetophenone. Enantiomerically pure forms are typically obtained through enzymatic resolution, asymmetric synthesis using chiral auxiliaries, or enzymatic reductive amination.
General Synthesis via Reductive Amination (Leuckart Reaction)
This method produces the racemic mixture of 1-(2-Fluorophenyl)ethylamine. The Leuckart reaction utilizes formamide or ammonium formate as both the amine source and the reducing agent.[2][3]
Experimental Protocol:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, mix 2'-fluoroacetophenone with an excess of formamide (typically 3-5 equivalents).[2]
-
Heating: Heat the mixture to a high temperature, generally between 160-190°C, for several hours.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Hydrolysis: After cooling, the intermediate formamide is hydrolyzed by adding an aqueous acid solution (e.g., hydrochloric acid) and heating the mixture under reflux.[2]
-
Workup: The reaction mixture is cooled and made alkaline with a base (e.g., sodium hydroxide) to liberate the free amine.
-
Extraction and Purification: The product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product can be further purified by distillation.
Enantioselective Synthesis of (S)-1-(2-Fluorophenyl)ethylamine
This method employs reductive aminase (RedAm) enzymes for the asymmetric synthesis of the chiral amine from the corresponding ketone.[4]
Experimental Protocol:
-
Reaction Mixture: Prepare a buffered aqueous solution containing 2'-fluoroacetophenone, an amine donor (e.g., ammonia or methylamine), a cofactor (e.g., NADPH), and the reductive aminase enzyme.[4] A co-solvent may be used to improve substrate solubility.
-
Incubation: The reaction is typically incubated at a controlled temperature (e.g., 30-37°C) with gentle agitation.[4]
-
Monitoring: The conversion and enantiomeric excess (ee) are monitored using analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Workup and Purification: Once the reaction reaches the desired conversion, the enzyme is removed (e.g., by centrifugation or filtration). The product is then extracted from the aqueous phase using an organic solvent. Further purification can be achieved by chromatography.
This method involves the resolution of a racemic mixture of 1-(2-Fluorophenyl)ethylamine using an enzyme, such as a lipase, that selectively acylates one enantiomer, allowing for the separation of the two.[5][6]
Experimental Protocol:
-
Reaction Setup: Dissolve racemic 1-(2-Fluorophenyl)ethylamine in a suitable organic solvent. Add an acyl donor (e.g., ethyl acetate) and the lipase enzyme (e.g., Candida antarctica lipase B).
-
Incubation: Stir the mixture at a controlled temperature until approximately 50% conversion is achieved.
-
Separation: Stop the reaction and separate the acylated amine from the unreacted amine. This is typically done by extraction or chromatography.
-
Hydrolysis: The acylated amine can then be hydrolyzed back to the free amine to yield the other enantiomer.
Applications in Drug Development
1-(2-Fluorophenyl)ethylamine, particularly the (S)-enantiomer, is a valuable chiral building block for the synthesis of a variety of pharmaceutical compounds, especially those targeting the central nervous system (CNS).[7] The fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule.
Role as a Chiral Intermediate
The primary application of (S)-1-(2-Fluorophenyl)ethylamine is as a starting material or key intermediate in multi-step syntheses of complex drug molecules. Its chiral center is often incorporated into the final structure, which is crucial for the drug's stereospecific interaction with its biological target.
Biological Targets of Derived Pharmaceuticals
While 1-(2-Fluorophenyl)ethylamine itself is not typically the active pharmaceutical ingredient, the compounds synthesized from it have been shown to interact with various biological targets within the CNS. These targets are often implicated in neuropsychiatric and neurodegenerative disorders.
-
Dopamine Transporter (DAT) and Serotonin Transporter (SERT): Several analogues of drugs synthesized from fluorinated phenylalkylamines have been evaluated for their binding affinity to DAT and SERT.[8] These transporters are key regulators of neurotransmitter levels in the synapse and are important targets for antidepressants and drugs for other psychiatric conditions.
Safety and Handling
1-(2-Fluorophenyl)ethylamine is classified as an irritant. It can cause skin and serious eye irritation, and may cause respiratory irritation. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
1-(2-Fluorophenyl)ethylamine is a fundamentally important molecule in the field of medicinal chemistry. Its versatile synthesis and the advantageous properties conferred by the fluorine atom make it a valuable precursor for the development of novel therapeutics, particularly for CNS disorders. The methodologies outlined in this guide provide a foundation for its synthesis and application in research and drug development settings.
References
- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemimpex.com [chemimpex.com]
- 8. Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites - PubMed [pubmed.ncbi.nlm.nih.gov]
